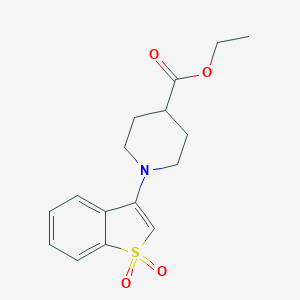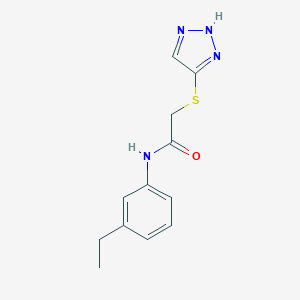
N-(3-benzoylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzoylphenyl)propanamide, also known as N-(3-benzoylphenyl)alanine amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of alanine and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of nitric oxide, a molecule that plays a crucial role in inflammation and pain. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have a high yield and purity when synthesized using the method described above. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well-known. However, one of the limitations is that it has not been tested extensively in vivo, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the study of N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide. One of the future directions is to investigate its potential as a new drug for the treatment of inflammatory and pain-related diseases. Additionally, further studies are needed to establish its safety and efficacy in humans. Moreover, its potential as a tool for the study of COX-2 and NF-κB signaling pathways should be explored. Finally, its potential as a scaffold for the development of new drugs should be investigated.
Conclusion
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to establish its safety and efficacy in humans and to explore its potential as a new drug for the treatment of inflammatory and pain-related diseases.
Synthesis Methods
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-benzoylbenzoyl chloride with alanine amide in the presence of a base such as triethylamine. This method yields N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide with a high yield and purity.
Scientific Research Applications
N-(3-benzoylphenyl)propanamide(3-benzoylphenyl)propanamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of new drugs. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.
properties
Product Name |
N-(3-benzoylphenyl)propanamide |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-2-15(18)17-14-10-6-9-13(11-14)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
XSHVSBDEZGKYPG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)